molecular formula C10H16O B12532256 2-(Prop-2-yn-1-yl)hept-4-en-1-ol CAS No. 656234-79-6

2-(Prop-2-yn-1-yl)hept-4-en-1-ol

Cat. No.: B12532256
CAS No.: 656234-79-6
M. Wt: 152.23 g/mol
InChI Key: NPOHYKKGJAHYNH-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)hept-4-en-1-ol is a chemical compound characterized by the presence of both an alkyne and an alkene functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)hept-4-en-1-ol typically involves the reaction of hept-4-en-1-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)hept-4-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

    Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of hept-4-en-1-al or hept-4-enoic acid.

    Reduction: Formation of 2-(prop-2-en-1-yl)hept-4-en-1-ol or 2-(propyl)hept-4-en-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Prop-2-yn-1-yl)hept-4-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)hept-4-en-1-ol involves its reactivity towards various chemical reagents and biological molecules. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and research .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-yn-1-ol: A simpler compound with only an alkyne and hydroxyl group.

    Hept-4-en-1-ol: Contains an alkene and hydroxyl group but lacks the alkyne functionality.

    2-(Prop-2-en-1-yl)hept-4-en-1-ol: Similar structure but with an alkene instead of an alkyne group.

Uniqueness

2-(Prop-2-yn-1-yl)hept-4-en-1-ol is unique due to the presence of both alkyne and alkene groups, which provide a versatile platform for various chemical transformations. This dual functionality allows for a broader range of reactions and applications compared to compounds with only one type of unsaturation .

Properties

CAS No.

656234-79-6

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2-prop-2-ynylhept-4-en-1-ol

InChI

InChI=1S/C10H16O/c1-3-5-6-8-10(9-11)7-4-2/h2,5-6,10-11H,3,7-9H2,1H3

InChI Key

NPOHYKKGJAHYNH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(CC#C)CO

Origin of Product

United States

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